molecular formula C9H15NO2 B1474461 Ethyl 5-azaspiro[2.4]heptane-7-carboxylate CAS No. 1690691-10-1

Ethyl 5-azaspiro[2.4]heptane-7-carboxylate

Cat. No.: B1474461
CAS No.: 1690691-10-1
M. Wt: 169.22 g/mol
InChI Key: IJRSWGHKSKSJGN-UHFFFAOYSA-N
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Description

Ethyl 5-azaspiro[2.4]heptane-7-carboxylate is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 5-azaspiro[2.4]heptane-7-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a spirocyclic structure that includes an azaspiro moiety. This unique configuration allows for specific interactions with biological targets, potentially modulating various biological pathways.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial and antiviral properties. Preliminary studies suggest its effectiveness against a range of pathogens, although detailed mechanisms remain to be fully elucidated.

Dopamine Receptor Interaction

A notable area of investigation is the compound's interaction with dopamine receptors, particularly the D3 receptor. Studies have shown that derivatives of this compound can demonstrate high affinity and selectivity for dopamine D3 receptors, which are implicated in various neuropsychiatric disorders . The binding affinity and selectivity metrics are crucial for developing potential therapeutic agents targeting these receptors.

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to inhibition of enzyme activity or alteration in cellular signaling pathways, contributing to its observed biological effects.

Pharmacokinetic Properties

Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound derivatives. For instance, one study reported that certain derivatives exhibited favorable bioavailability and moderate clearance rates in animal models, suggesting potential for therapeutic applications .

Comparative Studies

Comparative studies with similar compounds have highlighted the unique properties of this compound. For example, when compared to other spirocyclic compounds, it demonstrated distinct binding profiles and biological activities, reinforcing its potential as a lead compound in drug development.

Data Table: Biological Activity Comparison

Compound NameBiological ActivityBinding Affinity (Ki)Selectivity Ratio (D3/D2)
This compoundAntimicrobial, Antiviral< 10 nM> 100-fold
5-Azaspiro[2.4]heptane derivativesDopamine D3 receptor antagonists< 20 nM> 50-fold
Other spirocyclic compoundsVaried; generally lower selectivity> 50 nM< 10-fold

Future Directions

Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound. Investigating its potential as a therapeutic agent for neuropsychiatric disorders and infectious diseases remains a priority.

Properties

IUPAC Name

ethyl 5-azaspiro[2.4]heptane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-8(11)7-5-10-6-9(7)3-4-9/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRSWGHKSKSJGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC12CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.